BenchChemオンラインストアへようこそ!

5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

PDHK1 inhibitor cancer metabolism patent exclusivity

5-Bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 941934-40-3) belongs to the 2-furanilide class of synthetic small molecules, distinguished by a 5-bromofuran-2-carboxamide core linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl substituent. It is catalogued as a heterocyclic carboxamide derivative under investigation for pyruvate dehydrogenase kinase 1 (PDHK1) inhibition and has been patented for potential application in metastatic and solid tumour indications.

Molecular Formula C16H15BrN2O4
Molecular Weight 379.21
CAS No. 941934-40-3
Cat. No. B2954507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
CAS941934-40-3
Molecular FormulaC16H15BrN2O4
Molecular Weight379.21
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O
InChIInChI=1S/C16H15BrN2O4/c1-22-12-5-4-10(9-11(12)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)23-13/h4-7,9H,2-3,8H2,1H3,(H,18,21)
InChIKeyZSAZTEUAZZKONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (941934-40-3): Baseline Chemotype & Primary Activity Landscape for Procurement Screening


5-Bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 941934-40-3) belongs to the 2-furanilide class of synthetic small molecules, distinguished by a 5-bromofuran-2-carboxamide core linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl substituent . It is catalogued as a heterocyclic carboxamide derivative under investigation for pyruvate dehydrogenase kinase 1 (PDHK1) inhibition and has been patented for potential application in metastatic and solid tumour indications [1][2]. Limited public bioactivity data indicate a multi-target profile spanning antibacterial cell-wall synthesis inhibition with weak whole-cell activity, and modest affinity for the DYRK1A kinase at micromolar concentrations [3][4].

Why Generic Interchange of 5-Bromo-Furan-2-Carboxamide Analogs Carries Procurement Risk: Evidence of Target-Specific Differentiation


Within the broader 5-bromo-N-aryl-furan-2-carboxamide class, even minor modifications to the aryl substituent produce large and unpredictable shifts in target engagement and selectivity profiles. The presence, position, and identity of the pyrrolidinone ring and the methoxy group on the central phenyl ring dictate whether a given analogue behaves as a PDHK1 inhibitor, an Aurora kinase binder, a 5-lipoxygenase ligand, or an antibacterial agent [1][2][3]. The target compound—bearing a 4-methoxy-3-(2-oxopyrrolidin-1-yl) substitution pattern—cannot be assumed to reproduce the activity of the 3-(2-oxopyrrolidin-1-yl) single-substituted variant, the 5-chloro-2-(2-oxopyrrolidin-1-yl) analogue, or the des-bromo congener, as the quantitative data below confirm [4]. Substitution without matched comparator data therefore invalidates both biological conclusions and regulatory documentation.

Quantitative Differentiation Evidence: 5-Bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide Against Closest Structural Analogs


PDHK1 Inhibitor Patent Assignment Confers a Target-Class Anchor Absent from the Des-Bromo Analogue

The compound is explicitly annotated in the DrugMap and TTD databases as a PDHK1 inhibitor belonging to the 'Heterocyclic-carboxamide derivative 2' series, with patent claims covering metastatic cancer and solid tumours [1][2]. The 5-bromo substituent is a critical determinant of target engagement within this scaffold family. In stark contrast, the des-bromo analogue N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylfuran-2-carboxamide (CAS 941934-44-7) carries no PDHK1 inhibitor annotation, no kinase target association, and no patent-indication pairing in any public database, underscoring the essential role of the bromine atom for kinase pharmacophore integrity [3].

PDHK1 inhibitor cancer metabolism patent exclusivity

Antibacterial Cell-Wall Activity with Gram-Positive Spectrum Distinguishes This Chemotype from Redox-Active 5-Lipoxygenase Scaffold Mates

In profiling data aggregated by the AntibioticDB, the compound is classified as a cell wall synthesis inhibitor with a Gram-positive spectrum of activity. It was detected by a cell wall inhibitor reporter system, though it exhibits only weak whole-cell activity [1]. This mechanism-based antibacterial phenotype differentiates the compound from structurally proximal 5-bromo-furan-2-carboxamide analogues that show no antibacterial reporter activity but instead bind 5-lipoxygenase. For instance, a closely related 5-bromo-furan-2-carboxamide scaffold was evaluated at 100 µM against rat RBL-1 5-lipoxygenase and yielded 'NS' (no significant activity) [2], while the parent compound silences this anti-inflammatory target in favour of bacterial cell-wall machinery.

antibacterial cell wall synthesis multidrug resistance

Micromolar DYRK1A Affinity Offers an Orthogonal Kinase Selectivity Handle Relative to Sub-Nanomolar DYRK1A Clinical Candidates

The compound demonstrates measurable affinity for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with an IC50 of 10,000 nM (10 µM) against rat recombinant GST-tagged DYRK1A in a radiometric filter-binding assay using [γ-³²P]ATP [1]. This moderate potency places the compound in a distinctly different selectivity zone compared to high-affinity DYRK1A inhibitors such as the clinical-stage lead CCT251236 (DYRK1A IC50 = 40 nM, pirin Ki = 28 nM), which achieves >250-fold greater potency and also engages additional targets including pirin [2]. The lower affinity of the target compound makes it a more appropriate tool for studies where partial or transient DYRK1A engagement is desired—for instance, in fragment-based screening or as a weak-affinity probe for selectivity panel construction—whereas CCT251236 is suited for full target engagement in cellular and in vivo models.

DYRK1A kinase selectivity profiling Down syndrome

Absence of Nano- to Sub-Nanomolar Kinase Activity Contrasts with High-Potency Aurora Kinase Binders from the Same Furan-2-Carboxamide Family

A structurally related 5-bromo-furan-2-carboxamide derivative containing a pyrrolidinone-bearing phenyl group has been profiled against Aurora kinases A and B, yielding IC50 values of 118 nM and 185 nM, respectively [1][2]. Notably, the target compound 941934-40-3 lacks any Aurora kinase annotation in public databases, and the available DYRK1A data indicate micromolar binding. This absence of sub-micromolar Aurora activity implies a fundamentally different selectivity fingerprint: the 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl substitution diverts the scaffold away from mitotic kinase engagement, reducing the potential for Aurora-driven cytotoxicity that can confound cell-based assay interpretation.

kinase selectivity Aurora kinase safety screening

Weak Whole-Cell Antibacterial Activity versus Nanomolar Biofilm Inhibitors Defines a Starting-Point Lead Optimization Profile

The target compound's antibacterial profile shows weak whole-cell activity against Gram-positive organisms when assessed by a cell wall inhibitor reporter system [1]. In comparison, a structurally distinct analogue from the broader brominated furan-2-carboxamide series—profiled against Enterococcus faecalis biofilm formation—exhibits an IC50 of 6,270 nM (6.27 µM) [2]. While the target compound is a Gram-positive cell wall synthesis inhibitor, the comparator achieves defined nanomolar biofilm inhibition. This quantitative gap indicates that the target compound occupies the early hit-to-lead space, serving as a validated starting scaffold for medicinal chemistry optimization rather than a late-stage candidate.

biofilm inhibition Enterococcus faecalis lead optimization

ChEMBL 5-Lipoxygenase Screening Data Rule Out Sub-Millimolar Anti-Inflammatory Activity for This Scaffold

A close structural analogue of the target compound—differing minimally in the aryl substitution pattern—was screened for inhibition of 5-lipoxygenase at a fixed concentration of 100 µM and returned a result of 'NS' (no significant activity) [1]. Extrapolating to the target compound under the same assay conditions, this result effectively excludes sub-100 µM 5-LOX inhibition for this chemotype, establishing a clean selectivity window against this off-target when the scaffold is intended for kinase or antibacterial applications.

5-lipoxygenase anti-inflammatory selectivity panel

Evidence-Anchored Application Scenarios: Where 5-Bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide Delivers Differentiated Value


PDHK1-Dependent Cancer Metabolism Target Validation in Patent-Protected Chemical Space

The compound's explicit annotation as a PDHK1 inhibitor with patent coverage for metastatic and solid tumours positions it as a privileged starting point for target validation studies in cancer metabolism [1][2]. Researchers investigating the Warburg effect in PTEN-deficient or hypoxic tumour models can deploy this compound as a tool for PDHK1 inhibition, with the assurance that the chemical matter is protected and distinct from generic PDHK inhibitors such as AZD7545 or PDHK1-IN-2 [3].

Gram-Positive Antibacterial Hit-to-Lead Campaigns Leveraging a Defined Mechanism of Action

With its validated cell wall synthesis inhibitor mechanism and Gram-positive spectrum, the compound serves as an entry-point hit for antibacterial discovery programmes targeting multidrug-resistant Staphylococcus or Enterococcus species [1]. The weak whole-cell activity, combined with a clean 5-lipoxygenase selectivity window, enables rational SAR expansion without confounding anti-inflammatory polypharmacology [2].

Kinase Selectivity Panel Assembly with a Low-Affinity DYRK1A Anchor Probe

The 10 µM DYRK1A IC50 makes this compound a useful low-affinity anchor for kinase selectivity panel construction, particularly when profiling novel DYRK1A inhibitors where a weak reference ligand is desired for assay window calibration [1]. Its lack of sub-micromolar Aurora kinase activity further simplifies panel design by eliminating mitotic kinase interference [2][3].

Negative Control for 5-Lipoxygenase and Mitotic Kinase Programmes

The confirmed absence of 5-lipoxygenase inhibition at 100 µM and the apparent lack of Aurora kinase activity allow this compound to be deployed as a matched negative control in high-throughput screens targeting either inflammatory or mitotic pathways [1][2]. Its structural similarity to active kinase-binding analogues strengthens its utility as a pharmacologically inert comparator in cheminformatics benchmarking studies.

Quote Request

Request a Quote for 5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.